![molecular formula C13H12BFO3 B1438316 (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-78-0](/img/structure/B1438316.png)
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
“(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . The compound is also known by its IUPAC name, "{4-[(2-Fluorobenzyl)oxy]phenyl}boronic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a fluorobenzyl group via an oxygen atom . The fluorobenzyl group is attached to the phenyl ring via an oxygen atom, forming an ether linkage .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±55.0 °C at 760 mmHg, and a flash point of 207.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP value is 3.21, indicating its relative hydrophobicity .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Coupling
4-((2-Fluorobenzyl)oxy)phenyl)boronic acid: is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is pivotal for constructing carbon-carbon bonds, which are fundamental in creating complex organic molecules. The compound’s boronic acid group reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. These compounds are significant in pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Serine Protease Inhibitors
In medicinal chemistry, phenylboronic acids, including 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid , are utilized as inhibitors of serine proteases . These enzymes play a crucial role in various physiological processes, and their dysregulation is associated with diseases. By inhibiting serine proteases, this compound can help in developing therapeutic agents for conditions such as inflammation, cancer, and coagulation disorders.
Enzyme Stabilizers and Bactericides
The compound’s ability to interact with enzymes also makes it valuable as an enzyme stabilizer and bactericide . It can potentially be used to enhance the stability of enzymes in various industrial processes or as a bactericidal agent in disinfectants and antiseptics.
Boron Neutron Capture Therapy (BNCT)
4-((2-Fluorobenzyl)oxy)phenyl)boronic acid: may have applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted radiotherapy used for treating cancer. The boron-containing compound accumulates in tumor cells and, upon exposure to neutrons, undergoes a nuclear reaction that destroys the cancer cells while sparing the surrounding healthy tissue.
Fluorescent Probes and Sensors
The compound’s structure allows for the synthesis of fluorescent probes and sensors . These probes can be used to detect and measure biological analytes, such as sugars or proteins, making them useful in biochemical research and medical diagnostics.
Drug Delivery Systems
The boronic acid moiety of 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be exploited in drug delivery systems . It can form reversible covalent bonds with diols, such as those found in polysaccharides, allowing for the targeted delivery of drugs to specific tissues or cells.
Material Science: Polymer Synthesis
In material science, this compound can be used to synthesize polymers with specific properties . The boronic acid group can participate in polymerization reactions, leading to polymers with unique characteristics like self-healing, responsiveness to stimuli, or biodegradability.
Analytical Chemistry: Chromatography
Lastly, 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be used in analytical chemistry as a chromatography reagent . It can help in the separation of compounds based on their ability to form reversible complexes with the boronic acid, which is particularly useful in the purification of various biomolecules.
Mechanism of Action
Target of Action
The primary targets of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are disease-causing protein receptors and enzymes associated with conditions such as cancer, malignancies, and painful inflammatory diseases . The compound has been shown to effectively target these proteins, leading to potential therapeutic effects .
Mode of Action
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is an organoboron reagent used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. The compound interacts with its targets through a process known as transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid participates, is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .
Result of Action
The molecular and cellular effects of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid’s action are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound can facilitate the formation of carbon–carbon bonds, which can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is involved, depends on the presence of a suitable metal catalyst and appropriate reaction conditions . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQSLDBKPNEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655847 | |
Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-78-0 | |
Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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